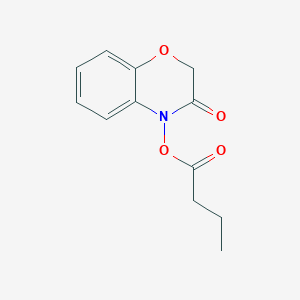![molecular formula C35H27NSi B14177198 2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine CAS No. 922502-33-8](/img/structure/B14177198.png)
2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is an organosilicon compound that features a pyridine ring substituted with a triphenylsilyl group attached to a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via a silylation reaction, where a suitable silylating agent such as triphenylsilyl chloride reacts with the biphenyl compound.
Attachment of the Pyridine Ring: The final step involves the coupling of the silylated biphenyl with a pyridine derivative under appropriate conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or biphenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyridine rings.
科学的研究の応用
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions.
類似化合物との比較
Similar Compounds
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl: This compound shares the triphenylsilyl and biphenyl moieties but lacks the pyridine ring.
Triphenyl-p-biphenyl-silane: Similar in structure but with different substituents on the biphenyl ring.
Uniqueness
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination with metal ions. This makes it a versatile compound for various applications in materials science and organic electronics.
特性
CAS番号 |
922502-33-8 |
|---|---|
分子式 |
C35H27NSi |
分子量 |
489.7 g/mol |
IUPAC名 |
triphenyl-[4-(3-pyridin-2-ylphenyl)phenyl]silane |
InChI |
InChI=1S/C35H27NSi/c1-4-15-31(16-5-1)37(32-17-6-2-7-18-32,33-19-8-3-9-20-33)34-24-22-28(23-25-34)29-13-12-14-30(27-29)35-21-10-11-26-36-35/h1-27H |
InChIキー |
BHNONOPFLYUMMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


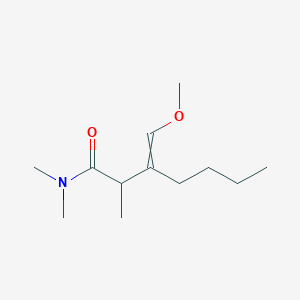
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
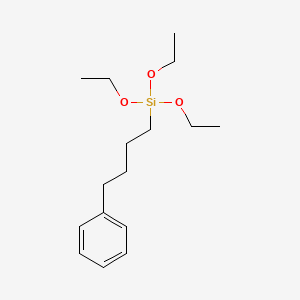
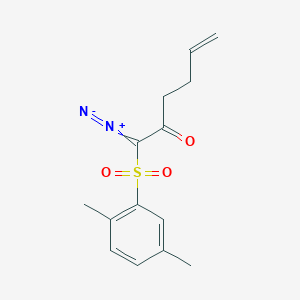
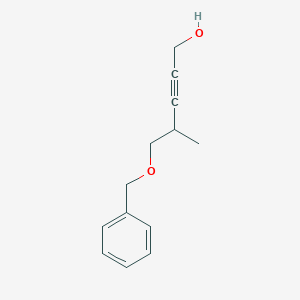
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
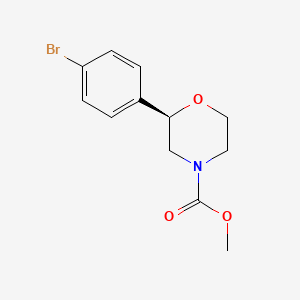

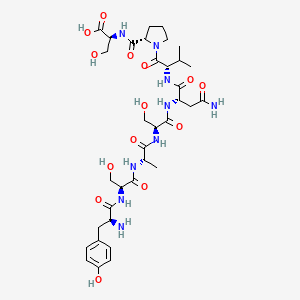
![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
